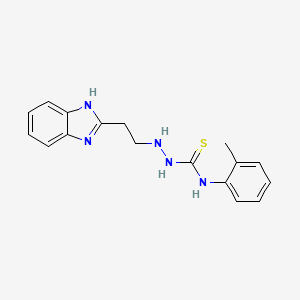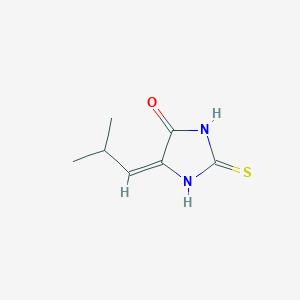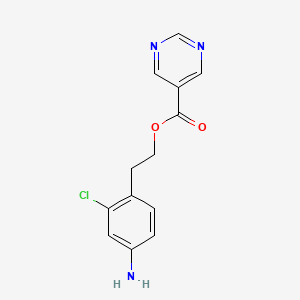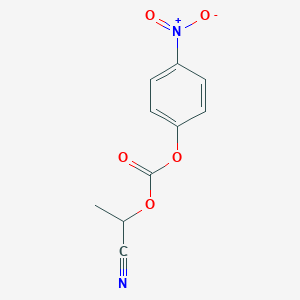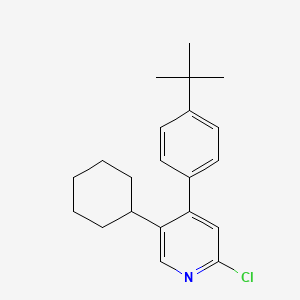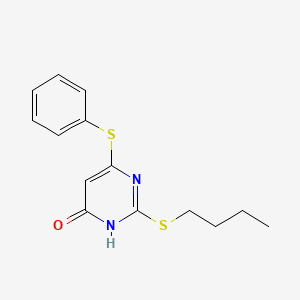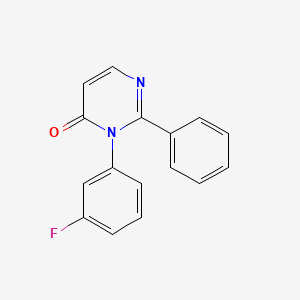
(S)-Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate is a chiral ester derivative of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of the chiral center makes it valuable for the synthesis of enantiomerically pure compounds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate typically involves the esterification of (S)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. One common method is as follows:
Starting Material: (S)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Reagents: Thionyl chloride (SOCl₂), ethanol (C₂H₅OH).
Procedure: The carboxylic acid is first converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with ethanol to form the ester.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors for the esterification process.
Purification: Techniques such as distillation and crystallization to obtain the pure product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Formation of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Reduction: Formation of (S)-1,2,3,4-tetrahydronaphthalene-1-methanol.
Substitution: Formation of various substituted esters or amides.
科学的研究の応用
(S)-Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved would vary based on the specific bioactive derivative being studied.
類似化合物との比較
Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid: The parent carboxylic acid without the ester group.
1,2,3,4-Tetrahydroisoquinoline derivatives: Compounds with a similar tetrahydronaphthalene core but different functional groups.
Uniqueness: (S)-Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate is unique due to its chiral center and the specific ethyl ester group, which can influence its reactivity and biological activity compared to similar compounds .
特性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC名 |
ethyl (1S)-1,2,3,4-tetrahydronaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H16O2/c1-2-15-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8,12H,2,5,7,9H2,1H3/t12-/m0/s1 |
InChIキー |
YNGYAVXHTVNYBC-LBPRGKRZSA-N |
異性体SMILES |
CCOC(=O)[C@H]1CCCC2=CC=CC=C12 |
正規SMILES |
CCOC(=O)C1CCCC2=CC=CC=C12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


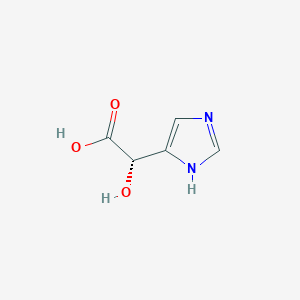
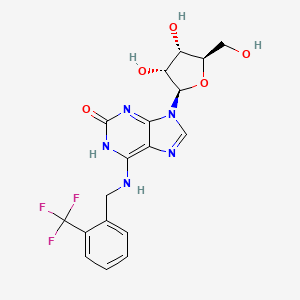
![5-Pyrimidinamine, 4-chloro-6-[(3,4-dimethoxyphenyl)thio]-](/img/structure/B15216352.png)
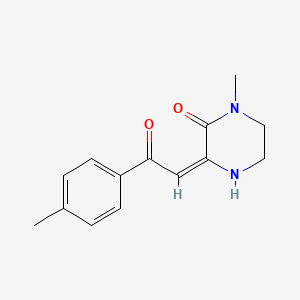

![N-(5-Methylbenzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)acetamide](/img/structure/B15216371.png)
